

Pyloricidin C: A Technical Guide to its Chemical Structure and Stereochemistry

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Compound of Interest

Compound Name: Pyloricidin C

Cat. No.: B15564348

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Abstract

Pyloricidin C is a novel peptide antibiotic with potent and selective activity against *Helicobacter pylori*, a bacterium implicated in various gastric diseases. Its unique chemical architecture, featuring a polyhydroxylated amino acid moiety, presents a compelling scaffold for the development of new anti-infective agents. This technical guide provides an in-depth analysis of the chemical structure and stereochemistry of **Pyloricidin C**, supported by a compilation of its physicochemical and spectroscopic data. Detailed experimental protocols for key analytical techniques are also presented to aid researchers in their own investigations of **Pyloricidin C** and its analogues.

Chemical Structure and Stereochemistry

Pyloricidin C is a linear peptide-like molecule composed of three distinct moieties: a (2S,3R,4R,5S)-5-amino-2,3,4,6-tetrahydroxyhexanoic acid unit, a β -D-phenylalanine residue, and a terminal L-leucine amino acid. The precise stereochemical configuration of each chiral center is crucial for its potent biological activity.

The core structure is defined by the unique (2S,3R,4R,5S)-5-amino-2,3,4,6-tetrahydroxyhexanoic acid, which provides a hydrophilic backbone. This is linked via an amide bond to the D-configured β -phenylalanine, an unusual structural feature in natural products.

The peptide sequence is terminated with a standard L-leucine residue. The total synthesis of **Pyloricidin C** has unequivocally confirmed this structural and stereochemical assignment.^{[1][2]}

Chemical Formula: $C_{21}H_{33}N_3O_8$

Molecular Weight: 471.51 g/mol

Quantitative Data

The following tables summarize the key physicochemical and spectroscopic data for **Pyloricidin C**. This data is essential for the identification and characterization of the molecule.

Table 1: Physicochemical Properties of Pyloricidin C

Property	Value
Appearance	White to off-white powder
Solubility	Soluble in water and methanol
Specific Rotation $[\alpha]_D$	+25.0° (c 0.1, H ₂ O)

Table 2: 1H NMR Spectroscopic Data for Pyloricidin C (500 MHz, D₂O)

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Leucine- α H	4.15	t	7.5
Leucine- β H ₂	1.62	m	6.5
Leucine- γ H	1.50	m	
Leucine- δ (CH ₃) ₂	0.88	d	
β -Phe- α H	5.30	t	7.0
β -Phe- β H ₂	2.85	d	7.0
β -Phe-Aromatic	7.20-7.40	m	3.0
Hexanoic Acid-2H	4.25	d	
Hexanoic Acid-3H	3.80	dd	
Hexanoic Acid-4H	3.65	t	8.5
Hexanoic Acid-5H	3.40	m	3.0, 8.5
Hexanoic Acid-6H ₂	3.70, 3.55	m	

Table 3: ¹³C NMR Spectroscopic Data for Pyloricidin C (125 MHz, D₂O)

Carbon	Chemical Shift (δ , ppm)
Leucine-C=O	175.5
Leucine-C α	53.2
Leucine-C β	41.8
Leucine-C γ	25.0
Leucine-C δ	22.5, 22.0
β -Phe-C=O	173.0
β -Phe-C α	50.5
β -Phe-C β	40.1
β -Phe-C γ (Aromatic C1)	138.5
β -Phe-Aromatic C2/C6	129.8
β -Phe-Aromatic C3/C5	129.0
β -Phe-Aromatic C4	127.5
Hexanoic Acid-C1 (C=O)	171.8
Hexanoic Acid-C2	73.5
Hexanoic Acid-C3	72.8
Hexanoic Acid-C4	71.2
Hexanoic Acid-C5	55.0
Hexanoic Acid-C6	63.5

Table 4: Mass Spectrometry Data for Pyloricidin C

Ionization Mode	Mass-to-Charge Ratio (m/z)	Assignment
FAB-MS (Positive)	472.2345	[M+H] ⁺

Experimental Protocols

Detailed methodologies for the key experiments involved in the structure elucidation of **Pyloricidin C** are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: 5-10 mg of **Pyloricidin C** is dissolved in 0.5 mL of deuterium oxide (D_2O).
- Instrumentation: NMR spectra are recorded on a 500 MHz spectrometer equipped with a cryoprobe.
- 1H NMR: A standard one-dimensional proton NMR spectrum is acquired with water suppression.
- ^{13}C NMR: A proton-decoupled ^{13}C NMR spectrum is acquired.
- 2D NMR:
 - COSY (Correlation Spectroscopy): To establish proton-proton spin coupling networks within each amino acid residue.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which are crucial for sequencing the moieties.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

Mass Spectrometry (MS)

- Instrumentation: A high-resolution mass spectrometer with a Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) source is used.

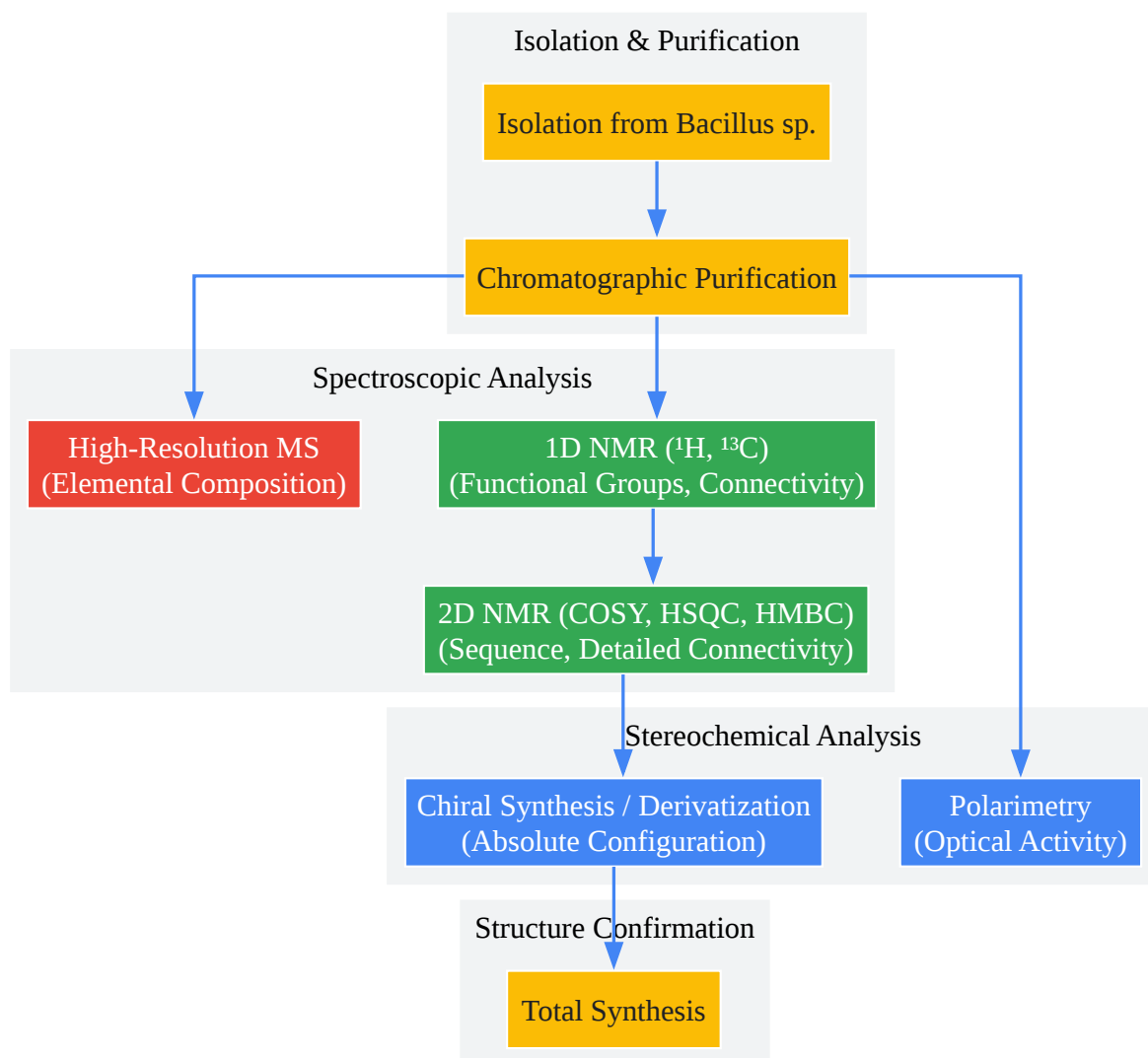
- **Sample Preparation:** A solution of **Pyloricidin C** (approximately 1 mg/mL) in a suitable matrix (e.g., glycerol for FAB) is prepared.
- **Data Acquisition:** The mass spectrum is acquired in the positive ion mode to observe the protonated molecular ion $[M+H]^+$. High-resolution measurement provides the exact mass, which is used to determine the elemental composition.
- **Tandem MS (MS/MS):** Fragmentation of the parent ion is induced to obtain structural information and confirm the sequence of the amino acid and other residues.

Polarimetry

- **Instrumentation:** A polarimeter with a sodium D-line lamp (589 nm) is used.
- **Sample Preparation:** A solution of **Pyloricidin C** of known concentration (e.g., 0.1 g/100 mL) is prepared in water.
- **Measurement:** The optical rotation of the solution is measured at a standard temperature (20°C) in a 1 dm cuvette. The specific rotation is then calculated from the observed rotation.

Workflow for Structure Elucidation

The logical flow for determining the chemical structure and stereochemistry of **Pyloricidin C** is outlined below.



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References

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